Crenolanib

描述

Crenolanib is an inhibitor of FLT3 and PDGFR that exhibits anticancer chemotherapeutic activity . It inhibits cell proliferation and induces apoptosis in non-small cell lung cancer (NSCLC) and acute myelogenous leukemia (AML) cells . In animal models of NSCLC, crenolanib inhibits tumor growth .

Synthesis Analysis

Crenolanib is a selective type I pan-FLT3 inhibitor . Efforts to develop potent, selective type I pan-kinase inhibitors are warranted .

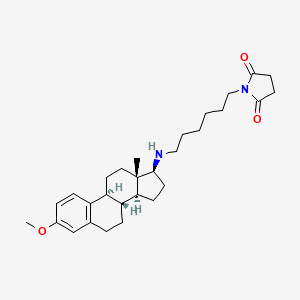

Molecular Structure Analysis

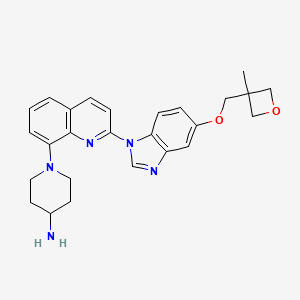

Crenolanib is a member of benzimidazoles, an aromatic ether, a member of quinolines, a member of oxetanes, an aminopiperidine and a tertiary amino compound .

Chemical Reactions Analysis

Crenolanib was found to inhibit endothelial cell viability, migration and sprout length, and induced apoptosis independently of PDGFR expression . Treated cells showed altered actin arrangement and nuclear aberrations .

Physical And Chemical Properties Analysis

Crenolanib has a molecular formula of C26H29N5O2 and a molecular weight of 443.551 g·mol −1 .

科学研究应用

Treatment of Gliomas

Crenolanib is being investigated for its potential in treating Diffuse Intrinsic Pontine Glioma and Progressive or Refractory High-Grade Glioma . These are aggressive forms of brain tumors where current treatments are limited, and Crenolanib’s role could be pivotal in improving patient outcomes .

Apoptosis Induction in Lung Cancer

Studies have shown that Crenolanib can induce apoptosis, or programmed cell death, in lung cancer cells. This is significant because it suggests that Crenolanib could be used to reduce tumor size and prevent the spread of cancer by promoting the death of cancerous cells .

Acute Myeloid Leukemia (AML) Treatment

Crenolanib has been studied in Phase II clinical trials for patients with Acute Myeloid Leukemia (AML) who have FLT3 activating mutations . These mutations are associated with a poor prognosis in AML, and Crenolanib could offer a targeted therapy option .

Colorectal Cancer Therapy

Research indicates that Crenolanib can regulate signaling pathways such as ERK and AKT/mTOR in colorectal cancer models. This suggests that it may have a tumor-suppressing effect, which is crucial for developing new treatments for colorectal cancer .

Liver Fibrosis Recovery

Crenolanib has shown promise in improving recovery from liver fibrosis. This condition involves the excessive accumulation of connective tissue in the liver, leading to impaired function. Crenolanib’s ability to affect certain signaling pathways may help reverse this damage .

Combination Therapy with Ramucirumab

A Phase I/Ib study combined Crenolanib with Ramucirumab, an anti-angiogenic drug, to treat various cancers. The study aimed to determine the maximally tolerated dose of Crenolanib in this combination, which could lead to improved progression-free survival rates for patients .

作用机制

Target of Action

Crenolanib is an orally bioavailable benzimidazole that selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3 (FMS-like Tyrosine Kinase 3), PDGFR α (Platelet-Derived Growth Factor Receptor), and PDGFR β . These receptors have been directly implicated in the pathogenesis of epithelial, mesenchymal, and hematological malignancies .

Biochemical Pathways

Crenolanib remarkably suppresses the ERK and AKT/mTOR signaling pathways . These pathways are known to be involved in cell growth, migration, invasion, and drug resistance. By inhibiting these pathways, crenolanib can suppress tumor growth and stemness .

Pharmacokinetics

It is known that crenolanib is orally bioavailable , indicating that it can be absorbed in the digestive tract and distributed throughout the body.

Result of Action

Crenolanib has been found to inhibit cell viability, migration, and sprout length, and induce apoptosis independently of PDGFR expression . It also suppresses the expression of stem cell markers, such as OCT4, NANOG, and SOX2 . These effects result in the suppression of tumor growth and angiogenesis .

Action Environment

The action, efficacy, and stability of Crenolanib can be influenced by various environmental factors. For instance, the presence of certain growth factors, such as VEGF, PDGF, EGF, insulin-like growth factor, TGFβ, and basic fibroblast growth factor, can enhance tumor growth, migration, invasion, and drug resistance . .

安全和危害

未来方向

属性

IUPAC Name |

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNHJHQFHQTFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985873 | |

| Record name | Crenolanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crenolanib | |

CAS RN |

670220-88-9 | |

| Record name | Crenolanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670220-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crenolanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crenolanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crenolanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRENOLANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQF7I567TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

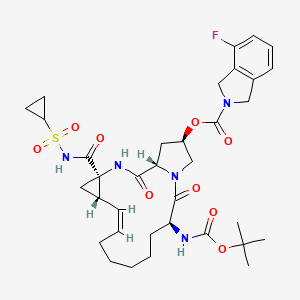

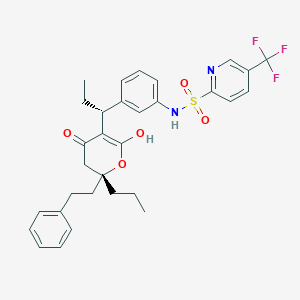

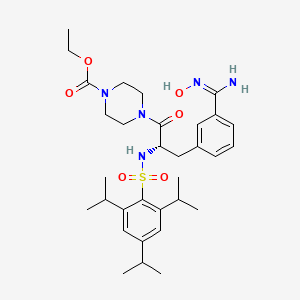

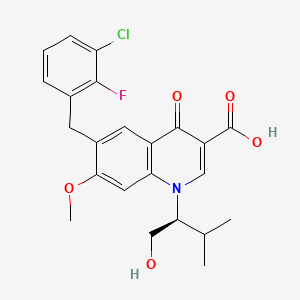

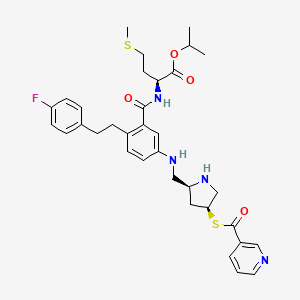

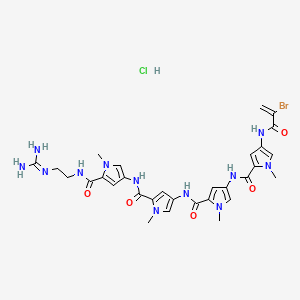

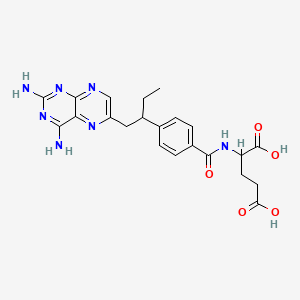

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)

![4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1684562.png)